Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate
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Overview
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate typically involves the following steps:
Protection of the amine group: The starting material, an amino acid or its derivative, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester and Boc protecting group can be hydrolyzed under acidic or basic conditions to yield the free amino acid and alcohol.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions to form new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Hydrolysis: Free amino acid and methanol.
Oxidation: Quinones or other oxidized phenolic derivatives.
Substitution: New amide or peptide derivatives.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Boc group provides stability during reactions and can be removed under controlled conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate: Lacks the Boc protecting group.
Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate: Contains a different protecting group (benzyloxycarbonyl, Z).
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetate: Has a hydroxyl group in a different position on the phenyl ring.
Uniqueness
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. The position of the hydroxyl group on the phenyl ring also influences its reactivity and interactions in biological systems.
Properties
IUPAC Name |
methyl (2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(17)19-4)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,15,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJGPDQDXKDZTQ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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